2-Methyl-5-phenylpentanoic acid
Overview
Description
2-Methyl-5-phenylpentanoic acid is an organic compound with the molecular formula C12H16O2 . It is a viscous pale yellow oil that crystallizes on standing at room temperature overnight .
Synthesis Analysis
The synthesis of this compound involves refluxing ethyl (E)-2-methyl-5-phenyl-2-pentenoate with potassium hydroxide in a mixture of water and methanol for 3 hours . The mixture is then cooled and washed with ether .Molecular Structure Analysis
The molecular weight of this compound is 192.25 g/mol. The IUPAC Standard InChI is InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 192.26 .Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Methyl-5-phenylpentanoic acid has been used in the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins. A method for the synthesis and resolution of these acids without drastic acid treatment has been developed (Shimohigashi et al., 1976).
- It is also a key intermediate in the alternative synthesis of the floral fragrance Rosaphen®. The synthesis involves asymmetric hydrogenation in the presence of a ruthenium catalyst containing chiral ferrocenyl phosphine (Matteoli et al., 2011).
Biochemical Studies
- The determination of the absolute configuration of a related compound, 3-hydroxy-5-phenylpentanoic acid, was achieved after enzymatic hydrolysis and subsequent identification by HPLC. This study contributes to understanding the stereochemistry of similar compounds (Ganci et al., 2000).
- In another study, the metabolism of biphenyl by Mycobacterium sp. resulted in the formation of 5-oxo-5-phenylpentanoic acid as a major metabolite. This research provides insights into the microbial degradation pathways of aromatic compounds (Moody et al., 2002).
Chemical Properties and Analysis
- A method was developed for analyzing methylpentanoic acids, including 2-methylpentanoic acid, in wine and other alcoholic beverages. This research is significant for understanding the flavor compounds in alcoholic beverages (Gracia-Moreno et al., 2015).
Safety and Hazards
The safety information for 2-Methyl-5-phenylpentanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
2-methyl-5-phenylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(12(13)14)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZIHXOIQJBLRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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